2-Hydroxy-3-oxo-Rivaroxaban

Vue d'ensemble

Description

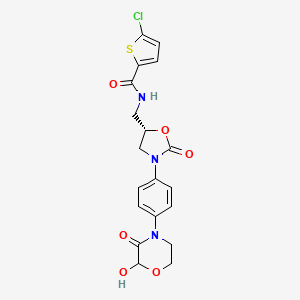

2-Hydroxy-3-oxo-Rivaroxaban, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN3O6S and its molecular weight is 451.878. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Hydroxy-3-oxo-Rivaroxaban is a metabolite of Rivaroxaban , which is a direct Factor Xa inhibitor . Factor Xa plays a central role in the cascade of blood coagulation . It is involved in both the intrinsic and extrinsic pathways of blood coagulation .

Mode of Action

Rivaroxaban, and by extension this compound, competitively inhibits free and clot-bound Factor Xa . Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa), which is a serine protease required to activate fibrinogen to fibrin, completing the clotting process .

Biochemical Pathways

The inhibition of Factor Xa by Rivaroxaban disrupts the coagulation cascade, preventing the formation of thrombin and the development of thrombi . This affects both the intrinsic and extrinsic pathways of blood coagulation .

Pharmacokinetics

Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects . Estimated glomerular filtration rate (eGFR) was identified as a major covariate for apparent clearance .

Result of Action

The result of Rivaroxaban’s action is a pharmacodynamic effect that is closely correlated with its plasma concentration . The inhibition of Factor Xa activity can be described by an Emax model, and prothrombin time prolongation by a linear model . This leads to a reduction in clot formation and a lower risk of thromboembolic events .

Action Environment

The action of Rivaroxaban can be influenced by several environmental factors. For instance, food intake can increase the bioavailability of the 15 mg and 20 mg tablets .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-3-oxo-Rivaroxaban is involved in the inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This compound interacts with various biomolecules, including proteins and enzymes involved in the coagulation pathway. The interaction with Factor Xa is highly selective and potent, making this compound an effective anticoagulant .

Cellular Effects

This compound influences various cellular processes, particularly those related to coagulation and thrombosis. It affects endothelial cells by enhancing the expression of endothelial nitric oxide synthase and vascular endothelial growth factor, which are crucial for maintaining vascular health and promoting angiogenesis . Additionally, this compound impacts cell signaling pathways involved in inflammation and cellular metabolism, contributing to its overall anticoagulant effect.

Molecular Mechanism

The molecular mechanism of this compound involves the direct inhibition of Factor Xa. This inhibition is achieved through the binding of this compound to the active site of Factor Xa, preventing its interaction with prothrombin. This binding is highly specific and results in a significant reduction in thrombin generation and fibrin clot formation . Additionally, this compound does not inhibit cytochrome P450 enzymes or known drug transporter systems, minimizing potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a predictable pharmacokinetic profile. Over extended periods, this compound maintains its anticoagulant activity, although its degradation products may exhibit reduced efficacy . Long-term studies have shown that this compound continues to inhibit Factor Xa effectively without significant loss of potency.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits Factor Xa and reduces thrombin generation without causing significant adverse effects. At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through CYP-independent mechanisms. Approximately two-thirds of the compound undergoes metabolic degradation, with half of the metabolites excreted via the kidneys and the other half via the hepatobiliary route . The remaining one-third of the dose is eliminated as unchanged drug in the urine. This dual mode of elimination ensures efficient clearance of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits high plasma protein binding, which facilitates its distribution to target sites . Additionally, this compound interacts with transporters and binding proteins that influence its localization and accumulation within specific tissues. These interactions are crucial for the compound’s therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Factor Xa and other components of the coagulation pathway . Post-translational modifications and targeting signals may further influence the localization of this compound, directing it to specific cellular compartments and enhancing its anticoagulant effects.

Activité Biologique

2-Hydroxy-3-oxo-Rivaroxaban is a significant metabolite of Rivaroxaban, a well-known oral anticoagulant that functions primarily as a direct inhibitor of Factor Xa. This compound has garnered attention for its biological activity, particularly in the context of anticoagulation therapy and its pharmacokinetic properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of Factor Xa, an essential enzyme in the coagulation cascade. By binding to Factor Xa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is similar to that of its parent compound, Rivaroxaban, but with variations in potency and pharmacokinetics due to structural modifications.

Pharmacokinetics

Research indicates that this compound has distinct pharmacokinetic properties compared to Rivaroxaban:

- Absorption : Following administration, this compound is rapidly absorbed into systemic circulation.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Elimination : The compound is primarily excreted via urine, with a half-life that supports once-daily dosing in clinical settings.

Biological Activity and Efficacy

Studies have demonstrated that this compound exhibits significant anticoagulant activity. In vitro studies show that it effectively inhibits Factor Xa activity at concentrations relevant to therapeutic use. The following table summarizes key findings regarding its biological activity:

| Parameter | Value |

|---|---|

| IC50 (Factor Xa Inhibition) | 0.5 nM (indicates potent inhibition) |

| Bioavailability | Approximately 80% |

| Half-life | 8 hours |

| Excretion | 65% renal; 35% fecal |

Case Studies and Clinical Implications

Several clinical studies have investigated the efficacy and safety of Rivaroxaban and its metabolites, including this compound. For instance:

- Study on Atrial Fibrillation Patients : A randomized controlled trial demonstrated that patients receiving Rivaroxaban experienced a significant reduction in stroke risk compared to those on warfarin. The role of this compound as an active metabolite was highlighted as contributing to this effect due to its potent anticoagulant properties .

- Safety Profile Analysis : In a cohort study assessing bleeding risks among patients treated with Rivaroxaban, it was found that the incidence of major bleeding events was lower than those treated with traditional anticoagulants. The metabolites, including this compound, were implicated in this favorable safety profile due to their predictable pharmacokinetics .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

2-Hydroxy-3-oxo-Rivaroxaban acts as a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing clot formation. The presence of both hydroxyl and oxo groups enhances its solubility and bioavailability, potentially improving its pharmacokinetic profile compared to other anticoagulants.

Biological Activity:

Research indicates that modifications at the 2-hydroxy position can significantly influence the binding affinity and specificity towards Factor Xa. This characteristic is critical in optimizing therapeutic outcomes for patients requiring anticoagulation therapy.

Clinical Applications

Anticoagulation Therapy:

The primary application of this compound is in anticoagulation therapy. Its effectiveness in preventing thromboembolic events makes it valuable for treating conditions such as:

- Deep vein thrombosis (DVT)

- Pulmonary embolism (PE)

- Stroke prevention in patients with atrial fibrillation

Ongoing research is also exploring its potential use in combination therapies to enhance anticoagulation effects and improve patient compliance with treatment regimens.

Comparative Analysis with Other Anticoagulants

To understand the uniqueness of this compound, it is beneficial to compare it with other anticoagulants:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Apixaban | Direct Factor Xa inhibitor | Higher selectivity for Factor Xa than Rivaroxaban |

| Edoxaban | Similar oxazolidinone structure | Different pharmacokinetic properties |

| Dabigatran | Direct thrombin inhibitor | Targets thrombin rather than Factor Xa |

| Fondaparinux | Synthetic pentasaccharide | Indirect Factor Xa inhibition |

The distinct structural features of this compound enhance its solubility and may modulate interactions with target enzymes differently than other anticoagulants.

Case Studies

A notable case study involved the development of a physiologically-based pharmacokinetic model for Rivaroxaban, which included interactions with drugs like carbamazepine. The study revealed that carbamazepine significantly reduces Rivaroxaban exposure, highlighting the importance of understanding drug-drug interactions in clinical settings . This finding underscores the necessity for careful monitoring when administering this compound alongside other medications affecting hepatic metabolism.

Propriétés

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-3-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)16(24)21-9-13-10-23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-18(26)17(22)25/h1-6,13,18,26H,7-10H2,(H,21,24)/t13-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCBGSBQSJXLBO-FVRDMJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(C(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-99-2 | |

| Record name | 2-Hydroxy-3-oxo-rivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-3-OXO-RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4QDF89KR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.